molecular formula C17H22N4O5S B2626738 1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one CAS No. 2108966-37-4

1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one

Cat. No.: B2626738
CAS No.: 2108966-37-4
M. Wt: 394.45
InChI Key: SDHYSPOLCLNWGY-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[321]octane-8-carbonyl)imidazolidin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the imidazolidin-2-one core.
  • Introduction of the pyridin-4-yloxy group.
  • Attachment of the 8-azabicyclo[3.2.1]octane moiety.
  • Addition of the methylsulfonyl group.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The pyridin-4-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(methylsulfonyl)-3-(pyridin-4-yloxy)imidazolidin-2-one
  • 1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane)imidazolidin-2-one

Uniqueness

1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-methylsulfonyl-3-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-27(24,25)20-9-8-19(16(20)22)17(23)21-12-2-3-13(21)11-15(10-12)26-14-4-6-18-7-5-14/h4-7,12-13,15H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHYSPOLCLNWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2C3CCC2CC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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